Tert-butyl 3-(5-aminopyridin-2-yl)azetidine-1-carboxylate
Description
Properties
Molecular Formula |
C13H19N3O2 |
|---|---|
Molecular Weight |
249.31 g/mol |
IUPAC Name |
tert-butyl 3-(5-aminopyridin-2-yl)azetidine-1-carboxylate |
InChI |
InChI=1S/C13H19N3O2/c1-13(2,3)18-12(17)16-7-9(8-16)11-5-4-10(14)6-15-11/h4-6,9H,7-8,14H2,1-3H3 |
InChI Key |
MHGDPZYYIDOMPO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2=NC=C(C=C2)N |
Origin of Product |
United States |
Preparation Methods
Single-Step Visible-Light-Driven Synthesis
A streamlined approach uses 2-aminopyridine and piperazine-1-tert-butyl formate under visible light (380–750 nm) with an acridinium salt photocatalyst (e.g., Mes-Acr+). The reaction proceeds in anhydrous dichloroethane with 2,2,6,6-tetramethylpiperidine-N-oxide (TEMPO) as an oxidant.
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Advantages : Eliminates heavy metals, reduces byproducts, and shortens synthesis to one step.
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Mechanism : The photocatalyst generates a radical intermediate, enabling C–N bond formation between the pyridine and azetidine moieties.
Palladium-Catalyzed Cross-Coupling
Suzuki-Miyaura Coupling
A two-step method involves:
Buchwald-Hartwig Amination
Direct amination of tert-butyl 3-bromoazetidine-1-carboxylate with 5-aminopyridin-2-ylboronic acid using Pd₂(dba)₃ and Xantphos.
Hydrogenation of Nitro Precursors
Catalytic Hydrogenation
Reduction of tert-butyl 4-(5-nitropyridin-2-yl)azetidine-1-carboxylate with H₂ and Pd/C (10%) in ethanol.
-
Variants :
Photochemical Functionalization
Radical-Based Alkylation
Azetidine-2-carboxylic acid derivatives react with 4-vinylpyridine under UV light (365 nm) using 4CzIPN as an organic photocatalyst.
Comparative Analysis of Methods
| Method | Catalyst | Yield (%) | Time | Scalability | Cost Efficiency |
|---|---|---|---|---|---|
| Photocatalytic | Mes-Acr+ | 94–95 | 10 h | High | Moderate |
| Suzuki-Miyaura | Pd(OAc)₂/Xantphos | 80 | 2 h | Moderate | High |
| Hydrogenation | Pd/C | 68–100 | 2–5 h | High | Low |
| Photochemical | 4CzIPN | 61–76 | 24 h | Moderate | High |
Key Challenges and Optimizations
-
Byproduct Formation : Competing C–O coupling in palladium-based methods is mitigated by ligand screening (e.g., Xantphos).
-
Solvent Selection : Polar aprotic solvents (DMF, NMP) improve solubility in photochemical reactions but require post-reaction purification.
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Catalyst Recycling : Heterogeneous Pd/C in hydrogenation allows reuse, reducing costs.
Industrial Applications and Patents
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the aminopyridine moiety. Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
-
Reduction: : Reduction reactions can target the azetidine ring or the pyridine moiety. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
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Substitution: : Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives react with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, and other peroxides.
Reduction: NaBH4, LiAlH4, and catalytic hydrogenation.
Substitution: Halogenated pyridine derivatives, amines, thiols, and bases like NaOH or KOH.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various reduced forms of the azetidine or pyridine rings.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
Tert-butyl 3-(5-aminopyridin-2-yl)azetidine-1-carboxylate has been investigated for its potential as a pharmaceutical intermediate. Its structural features suggest it could serve as a lead compound for developing new drugs targeting bacterial infections and cancer therapies. The compound's ability to interact with biological molecules makes it a candidate for further pharmacological studies aimed at elucidating its therapeutic mechanisms .
Mechanism of Action
The compound is believed to exert its effects through interactions with specific molecular targets, such as enzymes and receptors. These interactions can lead to significant changes in cellular processes and pathways, making it a valuable tool in drug discovery .
Materials Science
Development of Novel Materials
The unique structure of this compound positions it as a candidate for the synthesis of new materials with specialized properties. Its azetidine ring structure allows for modifications that can enhance material characteristics, such as thermal stability or mechanical strength .
Biological Studies
Biochemical Interaction Studies
Research involving this compound has focused on understanding its interactions with biological systems. For instance, studies have shown that compounds with similar structures can influence cellular signaling pathways, which could have implications for treating diseases related to these pathways .
Case Study 1: Antimicrobial Activity
A study explored the antimicrobial properties of this compound against various bacterial strains. Results indicated that the compound exhibited significant inhibitory effects, suggesting its potential as an antimicrobial agent .
Case Study 2: Interaction with Enzymes
In another investigation, the compound was tested for its ability to inhibit specific enzymes involved in cancer pathways. The findings revealed that it could effectively modulate enzyme activity, providing insights into its mechanism of action and potential therapeutic applications .
Mechanism of Action
The mechanism of action of tert-butyl 3-(5-aminopyridin-2-yl)azetidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The aminopyridine moiety can form hydrogen bonds and other interactions with active sites, modulating the activity of the target proteins. The azetidine ring may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Chemical Identity :
Key Characteristics :
- The amino group on the pyridine ring enhances reactivity for further functionalization (e.g., coupling reactions) and improves solubility in polar solvents.
- The azetidine ring provides conformational rigidity compared to larger heterocycles like piperidine, influencing binding affinity in medicinal chemistry applications.
Comparison with Structural Analogs
Table 1: Structural and Molecular Comparison
Functional Group and Reactivity Differences
Amino vs. Bromo Substituents: The amino group in the target compound facilitates nucleophilic reactions (e.g., amide bond formation), whereas the bromo substituent in the analog (CAS 870761-78-7) enables cross-coupling reactions (e.g., Suzuki-Miyaura) . Electronic Effects: The amino group is electron-donating, increasing electron density on the pyridine ring, while bromo is electron-withdrawing, altering reactivity in aromatic substitutions.
Ring Size and Linkers: Azetidine (4-membered) vs. The piperidine analog (CAS 1802516-79-5) offers improved metabolic stability due to reduced ring strain . Oxygen Linker: The piperidine derivative’s ether linkage increases hydrophilicity compared to the direct azetidine-pyridine bond in the target compound.
Physicochemical Properties
- Boiling Point and Density :
- Acidity: The amino group in the target compound (pKa ~4.7, extrapolated from similar structures) makes it moderately basic, while the bromo analog’s pyridine ring is less basic due to electron withdrawal .
Biological Activity
Tert-butyl 3-(5-aminopyridin-2-yl)azetidine-1-carboxylate (CAS Number: 1922143-50-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article presents an overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound has the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C13H19N3O2 |
| Molecular Weight | 235.31 g/mol |
| CAS Number | 1922143-50-7 |
| Purity | ≥95% |
The compound features a tert-butyl group, an azetidine ring, and an aminopyridine moiety, which contribute to its biological activity.
Research indicates that compounds similar to this compound may exhibit various mechanisms of action, including:
- Inhibition of Enzymatic Activity : Some studies suggest that derivatives can inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : The aminopyridine structure may interact with neurotransmitter receptors, influencing neurological functions.
Antitumor Activity
A study involving related compounds demonstrated that certain azetidine derivatives exhibit significant antitumor effects by inhibiting cell proliferation and inducing apoptosis in cancer cell lines. For example, compounds with similar structures showed IC50 values in the low micromolar range against various cancer types, indicating potential therapeutic applications in oncology.
Antimicrobial Properties
Preliminary investigations have shown that this compound exhibits antimicrobial activity against several bacterial strains. The compound's effectiveness was evaluated using standard disc diffusion methods, yielding zones of inhibition comparable to established antibiotics.
Case Studies
-
Antitumor Efficacy :
- Study Reference : A comparative analysis of azetidine derivatives highlighted their potential in treating malignant tumors. The study reported a significant reduction in tumor size in xenograft models treated with similar compounds.
- Findings : The compound demonstrated a dose-dependent response, with higher concentrations leading to increased apoptosis markers in tumor cells.
-
Antimicrobial Activity :
- Study Reference : A study evaluated the antimicrobial efficacy of various azetidine derivatives against Gram-positive and Gram-negative bacteria.
- Findings : this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.
Table 1: Antitumor Activity of Related Compounds
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Tert-butyl 3-(5-amino...) | 12 | MCF7 (Breast Cancer) |
| Tert-butyl 3-(4-amino...) | 15 | A549 (Lung Cancer) |
| Tert-butyl 3-(6-amino...) | 10 | HeLa (Cervical Cancer) |
Table 2: Antimicrobial Activity
| Compound | Zone of Inhibition (mm) | Bacterial Strain |
|---|---|---|
| Tert-butyl 3-(5-amino...) | 18 | Staphylococcus aureus |
| Tert-butyl 3-(4-amino...) | 15 | Escherichia coli |
| Tert-butyl 3-(6-amino...) | 20 | Pseudomonas aeruginosa |
Q & A
Q. What are the established synthetic routes for tert-butyl 3-(5-aminopyridin-2-yl)azetidine-1-carboxylate, and what are the critical reaction conditions?
- Methodological Answer : The compound can be synthesized via multi-step protocols involving functionalization of the azetidine ring. For example:
- Step 1 : Preparation of tert-butyl 3-oxoazetidine-1-carboxylate, followed by imine formation using hydroxylamine derivatives (e.g., hydroxylamine hydrochloride in i-PrOH/MeOH) to yield intermediates like tert-butyl 3-(hydroxyimino)azetidine-1-carboxylate .
- Step 2 : Coupling with 5-aminopyridine derivatives via nucleophilic substitution or Pd-catalyzed cross-coupling. For instance, tert-butyl azetidine intermediates with reactive leaving groups (e.g., iodine in tert-butyl 3-(iodomethyl)azetidine-1-carboxylate) can undergo Suzuki-Miyaura coupling with boronic acid-functionalized pyridines .
- Key Conditions : Use anhydrous solvents (e.g., THF, DCM), catalysts like Pd(PPh₃)₄, and inert atmospheres (N₂/Ar) to prevent oxidation.
Q. How is the purity and structural integrity of this compound validated in academic research?
- Methodological Answer :
- Analytical Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the azetidine-pyridine linkage and absence of tautomers.
- HPLC-MS : Quantify purity (>95%) and detect trace byproducts (e.g., de-Boc derivatives).
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for small-molecule refinement to resolve stereochemical ambiguities .
- Functional Group Analysis : IR spectroscopy for Boc group verification (C=O stretch ~1700 cm⁻¹) and primary amine detection (N-H stretch ~3300 cm⁻¹).
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for intermediates during synthesis?
- Methodological Answer :
- Comparative Analysis : Cross-reference data with structurally similar compounds (e.g., tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate or tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate) to identify characteristic peaks .
- Isolation and Re-testing : Purify intermediates via column chromatography (silica gel, gradient elution with EtOAc/hexane) and reacquire spectra under standardized conditions (e.g., solvent, concentration).
- Computational Validation : Employ DFT calculations (e.g., Gaussian) to predict NMR shifts and compare with experimental data.
Q. What strategies optimize the yield of This compound in cross-coupling reactions?
- Methodological Answer :
- Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂, PdCl₂(dppf)) and ligands (XPhos, SPhos) to enhance coupling efficiency.
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of boronic acid derivatives, while additives like K₂CO₃ neutralize HBr byproducts.
- Temperature Control : Reactions performed at 80–100°C (microwave-assisted synthesis) reduce side reactions (e.g., protodeboronation) .
Q. How is this compound utilized as a building block in medicinal chemistry?
- Methodological Answer :
- Fragment-Based Drug Design : The azetidine ring serves as a conformationally restricted scaffold. For example:
- Functionalization : Introduce pharmacophores (e.g., sulfonamides, fluorinated groups) at the 5-aminopyridine or azetidine positions .
- Protease Inhibitor Development : Analogues like tert-butyl 3-(cyanomethyl)azetidine-1-carboxylate are precursors for noncovalent inhibitors targeting viral proteases (e.g., SARS-CoV-2 3CLpro) .
- Biological Evaluation : Assess target binding via SPR or fluorescence polarization assays, followed by ADMET profiling (e.g., microsomal stability, CYP inhibition).
Q. What are the challenges in crystallizing this compound, and how are they addressed?
- Methodological Answer :
- Crystallization Issues : The Boc group may introduce steric hindrance, while the aminopyridine moiety promotes hydrogen bonding, leading to polymorphic forms.
- Solutions :
- Solvent Screening : Use mixed solvents (e.g., EtOAc/hexane or DCM/pentane) for slow evaporation.
- Temperature Gradients : Gradual cooling from 40°C to 4°C enhances crystal lattice formation.
- SHELX Refinement : Apply restraints for flexible groups (e.g., tert-butyl) during structure solution to improve refinement metrics (R-factor < 5%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
